molecular formula C21H25N3O3S B12412725 7-Hydroxy Quetiapine-d8

7-Hydroxy Quetiapine-d8

Katalognummer: B12412725
Molekulargewicht: 407.6 g/mol
InChI-Schlüssel: VEGVCHRFYPFJFO-UFBJYANTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-Hydroxy Quetiapine-d8 involves the incorporation of deuterium atoms into the molecular structure of 7-Hydroxy Quetiapine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

7-Hydroxy-Quetiapin-d8 unterliegt mehreren Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Katalysatoren wie Palladium auf Kohle für Hydrierungsreaktionen und Lösungsmittel wie Methanol oder Ethanol. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Metabolic Pathway Investigation
7-Hydroxy Quetiapine-d8 serves as a valuable tool in understanding the metabolism of quetiapine. It is used in studies to quantify the concentration of quetiapine and its metabolites in biological samples, helping researchers elucidate the pharmacokinetics of quetiapine in different populations. For instance, research has shown that monitoring both quetiapine and 7-hydroxy quetiapine can enhance the accuracy of adherence assessments in patients undergoing treatment with quetiapine .

Clinical Research Applications

Efficacy in Mental Health Disorders
Clinical trials have explored the efficacy of quetiapine in treating various mental health disorders, including schizophrenia and bipolar disorder. The role of this compound in these studies helps researchers understand how this metabolite contributes to the overall therapeutic effects observed with quetiapine . For example, a study indicated that quetiapine significantly reduced depressive symptoms, which may be partially attributed to its metabolites like 7-hydroxy quetiapine .

Toxicological Studies

Drug Testing and Compliance Monitoring
In toxicology, this compound is employed in urine drug testing to monitor patient compliance with prescribed quetiapine therapy. Studies have demonstrated that using this metabolite alongside quetiapine can improve detection rates of adherence . This application is crucial for clinicians managing patients who require strict monitoring due to potential misuse or non-compliance.

Data Tables

Application Area Details
Pharmacokinetics Used to study metabolic pathways of quetiapine; enhances understanding of drug metabolism.
Clinical Research Assists in evaluating efficacy for mental health disorders; helps assess therapeutic outcomes.
Toxicology Improves urine drug testing accuracy for compliance monitoring; detects adherence to therapy.

Case Studies

  • Study on Alcohol Use Disorder
    A double-blind trial investigated the effects of quetiapine on heavy-drinking alcohol-dependent patients. The study highlighted that while quetiapine improved depressive symptoms and sleep quality, it did not significantly affect drinking outcomes. The role of this compound was crucial for understanding the metabolic implications during treatment .
  • Monitoring Patient Adherence
    Research demonstrated that urine testing for both quetiapine and its metabolites, including this compound, resulted in a higher detection rate for patient adherence compared to testing for quetiapine alone. This finding underscores the importance of this metabolite in clinical settings where adherence is critical .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-Quetiapin-d8 ist durch seine Deuterierung einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet. Zu den ähnlichen Verbindungen gehören:

Die Einzigartigkeit von 7-Hydroxy-Quetiapin-d8 liegt in seiner Verwendung als Tracer in pharmakokinetischen Studien, die wertvolle Einblicke in den Metabolismus und die Pharmakodynamik von Quetiapin liefern .

Biologische Aktivität

7-Hydroxy Quetiapine-d8 is a deuterated metabolite of Quetiapine, an atypical antipsychotic drug commonly prescribed for schizophrenia and bipolar disorder. The unique isotopic labeling of this compound allows for enhanced tracking in pharmacokinetic studies, providing insights into its biological activity and metabolic pathways. This article explores the biological activity of this compound, including its receptor interactions, pharmacokinetics, and implications in clinical settings.

  • Molecular Formula : C₁₇H₉D₈N₃OS·2HCl
  • Molecular Weight : Approximately 392.37 g/mol
  • Structure : The compound features hydroxyl groups that enhance its solubility and reactivity, influencing its pharmacological properties.

Receptor Interactions

This compound exhibits significant biological activity primarily through its interactions with neurotransmitter receptors. It acts as an antagonist at several key receptors, including:

  • Dopamine Receptors : Involved in mood regulation and psychosis management.
  • Serotonin Receptors : Contributes to mood stabilization.
  • Histamine and Adrenergic Receptors : May influence sedation and cardiovascular responses.

The receptor binding profile is crucial for understanding both the therapeutic effects and potential side effects associated with its use.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively to understand its metabolism and excretion. Key findings include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High affinity for brain tissue, indicating significant central nervous system penetration.
  • Metabolism : Primarily metabolized via hepatic pathways, similar to its parent compound Quetiapine.
  • Excretion : Predominantly eliminated through urine, with a half-life that supports once-daily dosing in clinical settings.

Clinical Implications

A post-authorization safety study involving quetiapine users highlighted the risks associated with its combination therapy. Key findings include:

  • Increased risk for all-cause mortality (adjusted OR 1.31) among patients aged ≥ 65 years.
  • Elevated risks for self-harm and suicide (adjusted OR 1.53) specifically in younger patients (ages 18–64) when quetiapine was used in combination with antidepressants .

These findings underscore the importance of monitoring patients on quetiapine and its metabolites like this compound, especially in vulnerable populations.

Comparative Analysis

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameTypeKey Features
QuetiapineParent CompoundPrimary antipsychotic medication
N-desmethyl QuetiapineMetaboliteLacks hydroxyl group
7-Hydroxy QuetiapineHydroxylated VariantDoes not have deuterium labeling
9-Hydroxy QuetiapineHydroxylated VariantDifferent position of hydroxyl group

This comparative analysis aids in understanding the distinct metabolic pathways and receptor interactions of these compounds.

Research Findings

Recent studies have emphasized the role of this compound in understanding the pharmacokinetics of antipsychotic treatments. For instance:

  • A liquid chromatographic-mass spectrometric method was developed to analyze both quetiapine and its hydroxylated metabolite, validating its application in biological samples from rat models .
  • Investigations into drug retention in hair follicles have provided insights into long-term drug use patterns, which are critical for forensic toxicology .

Eigenschaften

Molekularformel

C21H25N3O3S

Molekulargewicht

407.6 g/mol

IUPAC-Name

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2

InChI-Schlüssel

VEGVCHRFYPFJFO-UFBJYANTSA-N

Isomerische SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H]

Kanonische SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.